The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 392.92 g/mol. This compound is characterized by its unique structural features, which include a piperazine ring and a thiophenesulfonyl group, making it a subject of interest for various scientific applications, particularly in medicinal chemistry.
This compound belongs to the class of thiazole derivatives and piperazine-based compounds. Its classification is crucial for understanding its chemical behavior and potential applications in biological systems.
The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone typically involves multi-step synthetic routes that incorporate various reagents and conditions.
The detailed reaction conditions, including temperature and reaction time, will vary depending on the specific method employed.
The molecular structure of the compound can be represented using various notations:
InChI=1S/C17H17ClN4OS2/c1-10-15(24-11(2)19-10)16(23)21-6-8-22(9-7-21)17-20-14-12(18)4-3-5-13(14)25-17/h3-5H,6-9H2,1-2H3
This representation provides insights into the connectivity of atoms within the molecule.
The compound's canonical SMILES notation is CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
, which illustrates its structural complexity . The crystallographic data can be obtained from databases such as the Cambridge Crystallographic Data Centre.
The chemical reactivity of this compound can be explored through various types of reactions:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and selectivity during synthesis.
The mechanism of action for this compound likely involves interactions at a molecular level with biological targets:
Experimental studies would be necessary to elucidate the precise mechanism of action, including binding affinity studies and functional assays.
Key physical properties include:
Chemical properties such as solubility, stability under various pH conditions, and reactivity with other chemical species are essential for practical applications in research and development.
Relevant data can be found in chemical databases like PubChem, which provide extensive profiles on physical and chemical characteristics .
This compound has potential applications in:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3